molecular formula C8H10N4O B10906989 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine

1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine

Cat. No.: B10906989
M. Wt: 178.19 g/mol
InChI Key: QDTMUSJMUIACGC-UHFFFAOYSA-N
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Description

1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine is a compound that features a pyrazole and an oxazole ring, both of which are heterocyclic structures

Preparation Methods

The synthesis of 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxamide with a suitable reagent to form the desired product. One common method involves the use of lithium aluminum hydride (LAH) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at elevated temperatures, followed by the addition of water and sodium hydroxide to quench the reaction .

Chemical Reactions Analysis

1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include the use of solvents like THF, methanol, or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

1-[5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole and oxazole rings, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

[5-(1-methylpyrazol-4-yl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C8H10N4O/c1-12-5-6(4-10-12)8-2-7(3-9)11-13-8/h2,4-5H,3,9H2,1H3

InChI Key

QDTMUSJMUIACGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NO2)CN

Origin of Product

United States

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